molecular formula C18H30O2 B13861681 5Alpha-Estrane-3Beta,17Alpha-diol-d5

5Alpha-Estrane-3Beta,17Alpha-diol-d5

Cat. No.: B13861681
M. Wt: 283.5 g/mol
InChI Key: QNKATSBSLLYTMH-NGEQOMPQSA-N
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Description

5Alpha-Estrane-3Beta,17Alpha-diol-d5 is a synthetic steroid compound, often used in biochemical research. It is a deuterated form of 5Alpha-Estrane-3Beta,17Alpha-diol, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 typically involves the introduction of deuterium atoms into the parent compound, 5Alpha-Estrane-3Beta,17Alpha-diol. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements of research-grade chemicals .

Chemical Reactions Analysis

Types of Reactions

5Alpha-Estrane-3Beta,17Alpha-diol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

5Alpha-Estrane-3Beta,17Alpha-diol-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 involves its interaction with specific molecular targets, such as hormone receptors. It acts as a ligand for androgen and estrogen receptors, modulating their activity and influencing downstream signaling pathways. This modulation can affect various physiological processes, including gene expression, cell proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5Alpha-Estrane-3Beta,17Alpha-diol-d5 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring precise isotopic labeling. This characteristic allows for more accurate tracking and analysis of metabolic pathways and chemical reactions .

Properties

Molecular Formula

C18H30O2

Molecular Weight

283.5 g/mol

IUPAC Name

(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-13-methyl-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1/i3D2,10D2,12D

InChI Key

QNKATSBSLLYTMH-NGEQOMPQSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@H]4O)C)([2H])[2H])O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O

Origin of Product

United States

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